4-Chloro-5-iodo-3-nitropyridin-2(1H)-one
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Overview
Description
4-Chloro-5-iodo-3-nitropyridin-2(1H)-one is a chemical compound with the molecular formula C5H2ClIN2O3 and a molecular weight of 300.44 g/mol . This compound is characterized by the presence of chloro, iodo, and nitro substituents on a dihydropyridinone ring, making it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-iodo-3-nitropyridin-2(1H)-one typically involves multiple steps, including halogenation, nitration, and cyclization reactions. One common synthetic route may involve:
Halogenation: Introduction of chloro and iodo groups onto a pyridine ring.
Nitration: Addition of a nitro group to the halogenated pyridine.
Cyclization: Formation of the dihydropyridinone ring structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of specific catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-iodo-3-nitropyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogens (chloro and iodo), this compound can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The dihydropyridinone ring can be oxidized to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium chloride (KCl) in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted pyridinones.
Reduction: Formation of 4-chloro-5-iodo-3-amino-1,2-dihydropyridin-2-one.
Oxidation: Formation of oxidized pyridinone derivatives.
Scientific Research Applications
4-Chloro-5-iodo-3-nitropyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodo-3-nitropyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and iodo groups may also contribute to the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one
- 4-Chloro-5-bromo-3-nitro-1,2-dihydropyridin-2-one
- 4-Chloro-5-fluoro-3-nitro-1,2-dihydropyridin-2-one
Uniqueness
4-Chloro-5-iodo-3-nitropyridin-2(1H)-one is unique due to the combination of chloro, iodo, and nitro groups on the dihydropyridinone ring. This specific arrangement of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-5-iodo-3-nitro-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN2O3/c6-3-2(7)1-8-5(10)4(3)9(11)12/h1H,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWPUBQVUGCZGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=O)N1)[N+](=O)[O-])Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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